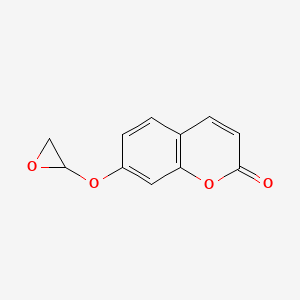

7-(Oxiran-2-yloxy)chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxiran-2-yloxy)chromen-2-one typically involves the epoxidation of 7-hydroxycoumarin. The process begins with the hydroxylation of coumarin to produce 7-hydroxycoumarin. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired epoxide.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-(Oxiran-2-yloxy)chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized coumarin derivatives, while reduction can produce diols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 7-(Oxiran-2-yloxy)chromen-2-one exhibit significant anticancer properties. A study demonstrated that compounds like 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one caused DNA damage in Saccharomyces cerevisiae, indicating their potential as anticancer agents by inducing replicative stress in cancer cells .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound Name | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one | 8.47 | 1.87 |

| 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one | Not specified | Not specified |

Mechanism of Action

The mechanism involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This mechanism highlights the importance of the oxirane group in enhancing the biological activity of the coumarin scaffold .

Agricultural Applications

Fungicidal Properties

The compound has shown promise as a fungicide. Its derivatives have been tested against various fungal pathogens, demonstrating effective inhibition of mycelial growth and spore germination. This is particularly relevant in crop protection against diseases caused by fungi such as Fusarium species, which are known to affect wheat and other crops .

Table 2: Fungicidal Efficacy Against Fungal Pathogens

| Compound Name | Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Fusarium graminearum | 75 |

| 7-(3-(oxiran-2-yloxy)chromen-2-one | Botrytis cinerea | 68 |

Material Sciences

Polymer Chemistry

In material sciences, this compound has been incorporated into polymer matrices to enhance properties such as UV stability and mechanical strength. The incorporation of this compound into polymers can lead to materials with improved resilience against environmental degradation, making them suitable for applications in coatings and packaging .

Case Studies

Case Study 1: Anticancer Research

A comprehensive study investigated the anticancer effects of various coumarin derivatives on liver cancer cells (HepG2). The results showed that compounds with oxirane functionalities significantly inhibited cell proliferation compared to controls, suggesting a targeted approach for liver cancer therapy .

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing this compound on wheat crops affected by Fusarium graminearum. The trials demonstrated a marked reduction in disease incidence and an increase in yield compared to untreated controls, validating its potential as an effective agricultural fungicide .

Mécanisme D'action

The mechanism of action of 7-(Oxiran-2-yloxy)chromen-2-one involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including its antimicrobial and anticancer effects. The compound may also modulate various signaling pathways, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Coumarin: The parent compound of 7-(Oxiran-2-yloxy)chromen-2-one, known for its fragrant properties and use in perfumes and flavorings.

7-Hydroxycoumarin: An intermediate in the synthesis of the epoxide, with known antioxidant and anti-inflammatory properties.

Epoxycoumarins: A class of compounds similar to this compound, with varying substituents on the coumarin ring.

Uniqueness: this compound is unique due to its epoxide group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other coumarin derivatives and makes it a valuable compound for research and industrial applications.

Propriétés

Numéro CAS |

120876-05-3 |

|---|---|

Formule moléculaire |

C11H8O4 |

Poids moléculaire |

204.181 |

Nom IUPAC |

7-(oxiran-2-yloxy)chromen-2-one |

InChI |

InChI=1S/C11H8O4/c12-10-4-2-7-1-3-8(5-9(7)15-10)14-11-6-13-11/h1-5,11H,6H2 |

Clé InChI |

MBKANXDRVRXIHX-UHFFFAOYSA-N |

SMILES |

C1C(O1)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Synonymes |

7-(Oxiranyloxy)-2H-1-benzopyran-2-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.